molecular formula C16H15ClN4O B13374813 N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine

N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine

Cat. No.: B13374813
M. Wt: 314.77 g/mol
InChI Key: BRQITPOUAGTGKT-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring and the chlorobenzyl group in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activities.

    3-Amino-1,2,4-triazole: Another triazole derivative with applications in medicinal chemistry.

    Fluconazole: A well-known antifungal agent containing a triazole ring.

Uniqueness

N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is unique due to the presence of both the chlorobenzyl and benzyl ether groups, which enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

N-[[2-[(3-chlorophenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C16H15ClN4O/c17-14-6-3-4-12(8-14)10-22-15-7-2-1-5-13(15)9-18-16-19-11-20-21-16/h1-8,11H,9-10H2,(H2,18,19,20,21)

InChI Key

BRQITPOUAGTGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NN2)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

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